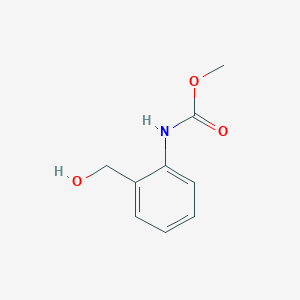

Methyl (2-(hydroxymethyl)phenyl)carbamate

Descripción general

Descripción

Methyl (2-(hydroxymethyl)phenyl)carbamate is an organic compound with the molecular formula C9H11NO3 It is a derivative of carbamic acid and is characterized by the presence of a hydroxymethyl group attached to the phenyl ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts and controlled temperature and pressure conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: It can undergo substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Aplicaciones Científicas De Investigación

Chemistry

- Protecting Group in Organic Synthesis : Methyl (2-(hydroxymethyl)phenyl)carbamate serves as a protecting group for amines in peptide synthesis. Its stability allows for selective reactions without interfering with other functional groups present in complex molecules.

- Reactivity Studies : The compound can undergo various chemical transformations, including oxidation and reduction reactions, making it valuable for studying reaction mechanisms and developing new synthetic pathways .

Biology

- Enzyme Mechanism Studies : In biochemical research, this compound is utilized to investigate enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity through reversible binding makes it an important tool for understanding biological processes at the molecular level.

- Drug Development : The structural features of this compound allow it to be explored as a potential lead compound in drug design, particularly for creating inhibitors targeting specific enzymatic pathways .

Industry

- Material Science : This compound is employed in the synthesis of advanced materials and polymers with tailored properties. Its functional groups can be modified to enhance material characteristics such as thermal stability and mechanical strength .

- Agricultural Chemistry : this compound derivatives have been investigated for their potential insecticidal properties, contributing to the development of safer agricultural chemicals .

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, this compound was used as a protecting group for amino acids during solid-phase synthesis. The stability of the carbamate group allowed for multiple coupling reactions without deprotection issues, showcasing its effectiveness in complex peptide assemblies.

Case Study 2: Enzyme Inhibition

Research examining the inhibition of specific enzymes revealed that this compound could effectively modulate enzyme activity by forming stable complexes. This interaction was quantified using kinetic assays that demonstrated significant inhibition rates compared to control compounds.

Mecanismo De Acción

The mechanism by which methyl (2-(hydroxymethyl)phenyl)carbamate exerts its effects involves interaction with specific molecular targets and pathways. The hydroxymethyl group plays a crucial role in its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparación Con Compuestos Similares

Methyl carbamate: A simpler derivative of carbamic acid without the hydroxymethyl group.

Phenyl carbamate: Lacks the hydroxymethyl group but retains the phenyl ring.

Hydroxymethyl carbamate: Contains the hydroxymethyl group but lacks the phenyl ring.

Uniqueness: Methyl (2-(hydroxymethyl)phenyl)carbamate is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical and biological properties

Actividad Biológica

Methyl (2-(hydroxymethyl)phenyl)carbamate, with the CAS number 117550-36-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group, which is known for its diverse biological activities. The molecular formula is C9H11NO3, and its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 117550-36-4 |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. A study published in Biomed Research International highlighted its effectiveness against various strains of bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, suggesting potential as an antibacterial agent .

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, a concentration-dependent cytotoxicity was observed in human breast cancer cells (MCF-7), with IC50 values ranging from 25 to 50 µM after 48 hours of exposure. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity and DNA fragmentation assays .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic functions in pathogenic organisms.

- Induction of Apoptosis : In cancer cells, the compound promotes apoptotic pathways, contributing to reduced cell viability.

- Interaction with Cellular Targets : It is suggested that this compound interacts with specific receptors or proteins within cells, influencing signaling pathways related to growth and survival.

Case Studies and Research Findings

-

Study on Antimicrobial Activity :

- Objective : Assess the efficacy against MRSA.

- Methodology : Disc diffusion method and MIC determination.

- Results : Significant inhibition zones were observed; MIC was determined at 32 µg/mL.

-

Cytotoxicity Assessment :

- Objective : Evaluate effects on MCF-7 breast cancer cells.

- Methodology : MTT assay for cell viability, caspase-3 activity measurement.

- Results : IC50 values between 25-50 µM; increased apoptosis markers were noted.

Data Summary

The following table summarizes key findings from recent studies:

| Study Focus | Target Organism/Cell Line | MIC/IC50 Value | Notable Findings |

|---|---|---|---|

| Antimicrobial Activity | MRSA | 32 µg/mL | Significant inhibition observed |

| Cytotoxicity | MCF-7 Breast Cancer Cells | 25-50 µM | Induces apoptosis via caspase activation |

Propiedades

IUPAC Name |

methyl N-[2-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCPWLXCDKFGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044603 | |

| Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117550-36-4 | |

| Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.